N-Deshydroxyethyl Dasatinib
N-Deshydroxyethyl Dasatinib
N-Deshydroxyethyl Dasatinib is a metabolite of Dasatinib.
Brand Name:
Vulcanchem
CAS No.:
910297-51-7
VCID:
VC0193331
InChI:
InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)
SMILES:
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4
Molecular Formula:
C20H22ClN7OS
Molecular Weight:
444 g/mol
N-Deshydroxyethyl Dasatinib
CAS No.: 910297-51-7
Impurities
VCID: VC0193331
Molecular Formula: C20H22ClN7OS
Molecular Weight: 444 g/mol
Purity: > 95%
CAS No. | 910297-51-7 |
---|---|
Product Name | N-Deshydroxyethyl Dasatinib |
Molecular Formula | C20H22ClN7OS |
Molecular Weight | 444 g/mol |
IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide |
Standard InChI | InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26) |
Standard InChIKey | DOBZFFWLHXORTB-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 |
Canonical SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 |
Appearance | White to Off-White Solid |
Melting Point | >270°C (dec.) |
Description | N-Deshydroxyethyl Dasatinib is a metabolite of Dasatinib. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | N-(2-Chloro-6-methylphenyl)-2-[[2-methyl-6-(1-piperazinyl)-4-pyrimidinyl]amino]-5-thiazolecarboxamide; Dasatinib metabolite M4 |
PubChem Compound | 11669430 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume